ETHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE
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Overview
Description
ETHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a piperidine moiety. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Substitution with Piperidine: The pyrimidine ring is then reacted with 4-methylpiperidine in the presence of a suitable base to introduce the piperidine moiety.
Esterification: The benzoate ester is formed by reacting the intermediate with ethyl chloroformate under basic conditions.
Final Coupling: The final step involves coupling the pyrimidine derivative with the benzoate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Chemical Biology: The compound can serve as a tool for chemical biology research, helping to elucidate the mechanisms of various biological processes.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
ETHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: While both compounds contain a benzoate ester, Ethyl 4-aminobenzoate lacks the pyrimidine and piperidine moieties, resulting in different reactivity and applications.
4-(4-Methylpiperidin-1-yl)pyrimidine:
N-(4-Methylpiperidin-1-yl)pyrimidin-4-amine: Similar to the previous compound, this one also lacks the benzoate ester, highlighting the importance of the ester group in the unique properties of this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
ethyl 4-[[2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-4-29-21(28)17-5-7-18(8-6-17)24-19(27)14-30-20-13-16(3)23-22(25-20)26-11-9-15(2)10-12-26/h5-8,13,15H,4,9-12,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHNFYURONNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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